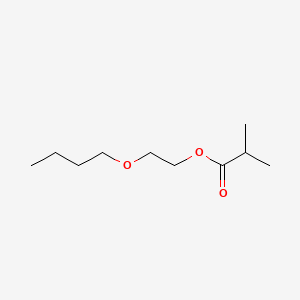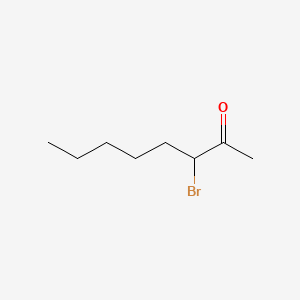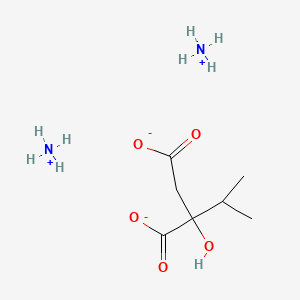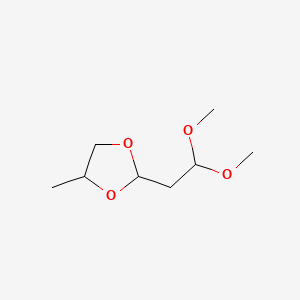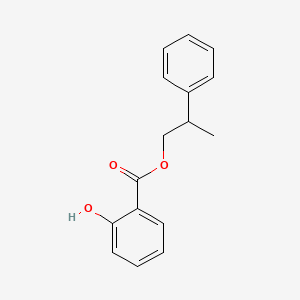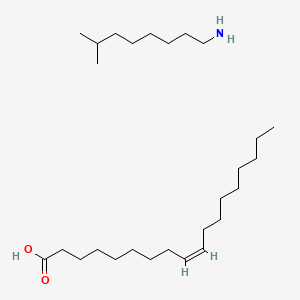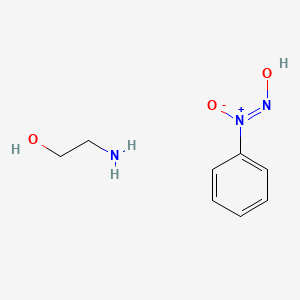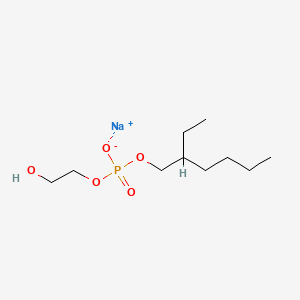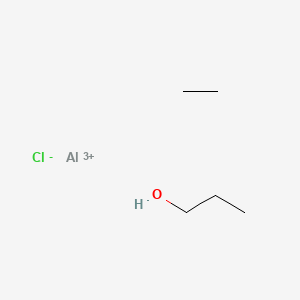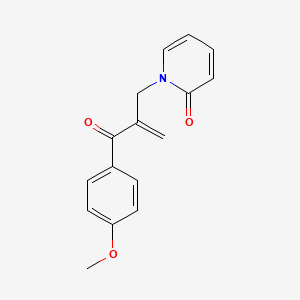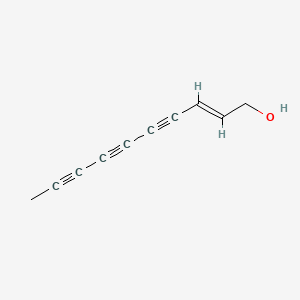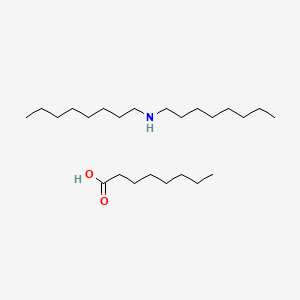
Einecs 275-685-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 275-685-4 est un composé chimique figurant dans l’inventaire européen des substances chimiques commerciales existantes (EINECS). Cet inventaire comprend les substances qui étaient commercialisées dans la Communauté européenne entre le 1er janvier 1971 et le 18 septembre 1981 . Le composé est reconnu pour ses diverses applications dans la recherche scientifique et l’industrie.
Analyse Des Réactions Chimiques
Einecs 275-685-4 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs et les conditions spécifiques utilisés dans ces réactions dépendent du résultat souhaité. Les réactifs courants peuvent inclure des oxydants, des réducteurs et des nucléophiles. Les principaux produits formés à partir de ces réactions varient en fonction du type de réaction et des conditions.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique dans différents domaines :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Le composé peut être utilisé dans des études biologiques pour comprendre ses effets sur différents systèmes biologiques.
Médecine : La recherche peut explorer ses applications thérapeutiques potentielles et ses effets sur la santé humaine.
Industrie : Il est utilisé dans la production de divers produits et matériaux industriels.
Applications De Recherche Scientifique
Einecs 275-685-4 has several scientific research applications across different fields:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be utilized in biological studies to understand its effects on different biological systems.
Medicine: Research may explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products and materials.
Mécanisme D'action
Le mécanisme d’action d’Einecs 275-685-4 implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des récepteurs, des enzymes ou d’autres biomolécules, ce qui entraîne une cascade d’événements biochimiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du contexte de son utilisation.
Comparaison Avec Des Composés Similaires
Einecs 275-685-4 peut être comparé à d’autres composés similaires pour mettre en évidence son caractère unique. Les composés similaires peuvent inclure ceux qui présentent des structures chimiques ou des groupes fonctionnels comparables. La comparaison peut porter sur les différences de réactivité, de stabilité et d’applications. Voici quelques composés similaires :
- Bromure de cyclohexyle (Einecs 203-622-2)
- 4-Bromoacétanilide (Einecs 203-154-9)
- Benzoate de phényle (Einecs 202-293-2)
Chacun de ces composés possède des propriétés et des applications uniques, ce qui rend this compound distinct à part entière.
Méthodes De Préparation
La préparation d’Einecs 275-685-4 implique des voies de synthèse et des conditions de réaction spécifiques. Des informations détaillées sur les voies de synthèse exactes et les méthodes de production industrielle de ce composé ne sont pas facilement disponibles dans le domaine public. En général, la synthèse de tels composés implique plusieurs étapes, notamment la sélection de matières premières, de réactifs et de conditions de réaction appropriés pour obtenir le produit souhaité.
Propriétés
Numéro CAS |
71607-44-8 |
|---|---|
Formule moléculaire |
C24H51NO2 |
Poids moléculaire |
385.7 g/mol |
Nom IUPAC |
octanoic acid;N-octyloctan-1-amine |
InChI |
InChI=1S/C16H35N.C8H16O2/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8(9)10/h17H,3-16H2,1-2H3;2-7H2,1H3,(H,9,10) |
Clé InChI |
JKROAZBIHMOTBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNCCCCCCCC.CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


